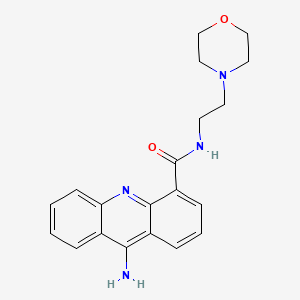
9-Amino-n-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Amino-n-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide is a compound known for its significant antitumor activity. This compound interacts with DNA through intercalative binding, making it a valuable molecule in cancer research .
Métodos De Preparación
The synthesis of 9-Amino-n-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide involves several steps. The primary synthetic route includes the reaction of acridine derivatives with morpholine and other reagents under specific conditions. Detailed reaction conditions and industrial production methods are often proprietary and may vary depending on the manufacturer .
Análisis De Reacciones Químicas
9-Amino-n-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions for these reactions include the use of catalysts, specific temperatures, and solvents. The major products formed depend on the type of reaction and the reagents used .
Aplicaciones Científicas De Investigación
9-Amino-n-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide has a wide range of scientific research applications:
Chemistry: It is used in studies involving DNA interactions and molecular binding.
Biology: The compound is valuable in understanding cellular processes and genetic material interactions.
Medicine: Its antitumor properties make it a candidate for cancer treatment research.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The compound exerts its effects through intercalative binding with DNA. This binding disrupts the normal function of the DNA molecule, leading to antitumor activity. The molecular targets include specific DNA sequences, and the pathways involved are related to DNA replication and transcription .
Comparación Con Compuestos Similares
Similar compounds to 9-Amino-n-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide include other acridine derivatives. These compounds also exhibit DNA binding properties but may differ in their specific interactions and effectiveness. The uniqueness of this compound lies in its specific molecular structure, which allows for more effective intercalation and antitumor activity .
Propiedades
Número CAS |
91549-84-7 |
|---|---|
Fórmula molecular |
C20H22N4O2 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
9-amino-N-(2-morpholin-4-ylethyl)acridine-4-carboxamide |
InChI |
InChI=1S/C20H22N4O2/c21-18-14-4-1-2-7-17(14)23-19-15(18)5-3-6-16(19)20(25)22-8-9-24-10-12-26-13-11-24/h1-7H,8-13H2,(H2,21,23)(H,22,25) |
Clave InChI |
CUJXCTHCYRNLIF-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=O)C2=CC=CC3=C(C4=CC=CC=C4N=C32)N |
SMILES canónico |
C1COCCN1CCNC(=O)C2=CC=CC3=C(C4=CC=CC=C4N=C32)N |
Key on ui other cas no. |
91549-84-7 |
Sinónimos |
9-AMEAC cpd 9-amino-N-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















